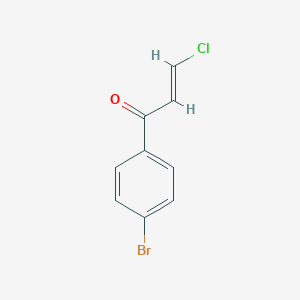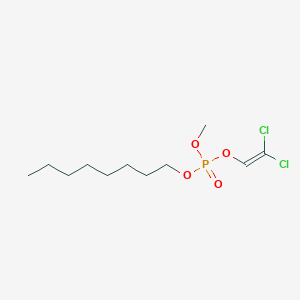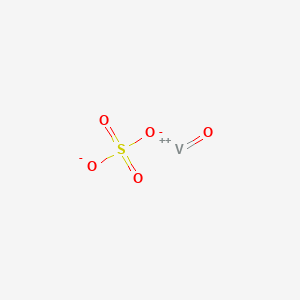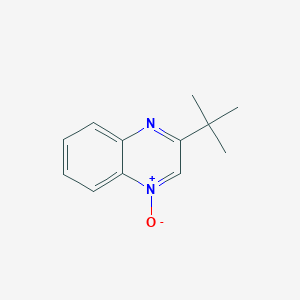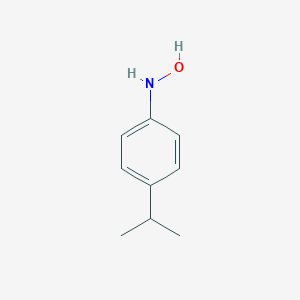
N-Hydroxy-4-(propan-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-4-(propan-2-yl)aniline, also known as NHPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. NHPA is a synthetic compound that is derived from aniline and is used as a building block in the synthesis of various bioactive molecules.
Mécanisme D'action
The mechanism of action of N-Hydroxy-4-(propan-2-yl)aniline is not well understood. However, it has been reported to inhibit the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. N-Hydroxy-4-(propan-2-yl)aniline has also been reported to inhibit the activity of proteasome enzymes, which are involved in the degradation of intracellular proteins. Proteasome inhibitors have been shown to induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
N-Hydroxy-4-(propan-2-yl)aniline has been reported to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. N-Hydroxy-4-(propan-2-yl)aniline has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, N-Hydroxy-4-(propan-2-yl)aniline has been reported to scavenge free radicals and protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-Hydroxy-4-(propan-2-yl)aniline has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable under normal laboratory conditions. However, N-Hydroxy-4-(propan-2-yl)aniline has some limitations for lab experiments. It is a toxic compound that requires special handling and disposal procedures. It is also expensive compared to other commonly used laboratory reagents.
Orientations Futures
There are several future directions for the research on N-Hydroxy-4-(propan-2-yl)aniline. One direction is the synthesis of novel N-Hydroxy-4-(propan-2-yl)aniline derivatives with improved therapeutic properties. Another direction is the investigation of the mechanism of action of N-Hydroxy-4-(propan-2-yl)aniline and its derivatives. The development of N-Hydroxy-4-(propan-2-yl)aniline-based therapies for the treatment of cancer, neurodegenerative diseases, and inflammatory disorders is also a promising future direction. Finally, the evaluation of the safety and toxicity of N-Hydroxy-4-(propan-2-yl)aniline and its derivatives is an important future direction for the development of N-Hydroxy-4-(propan-2-yl)aniline-based therapies.
Méthodes De Synthèse
The synthesis of N-Hydroxy-4-(propan-2-yl)aniline involves the reaction of aniline with isopropyl nitrite in the presence of hydrochloric acid. The resulting compound is then treated with sodium hydroxide to form N-Hydroxy-4-(propan-2-yl)aniline. This method of synthesis has been widely used in the production of N-Hydroxy-4-(propan-2-yl)aniline, and it has been reported to yield high purity and yield.
Applications De Recherche Scientifique
N-Hydroxy-4-(propan-2-yl)aniline has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties. N-Hydroxy-4-(propan-2-yl)aniline has been used as a building block in the synthesis of various bioactive molecules, including HDAC inhibitors, proteasome inhibitors, and kinase inhibitors. These molecules have been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
Propriétés
Numéro CAS |
16152-53-7 |
|---|---|
Nom du produit |
N-Hydroxy-4-(propan-2-yl)aniline |
Formule moléculaire |
C9H13NO |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
N-(4-propan-2-ylphenyl)hydroxylamine |
InChI |
InChI=1S/C9H13NO/c1-7(2)8-3-5-9(10-11)6-4-8/h3-7,10-11H,1-2H3 |
Clé InChI |
XBYFRIKYRIUDDQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NO |
SMILES canonique |
CC(C)C1=CC=C(C=C1)NO |
Synonymes |
Benzenamine, N-hydroxy-4-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



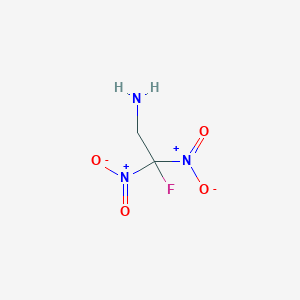
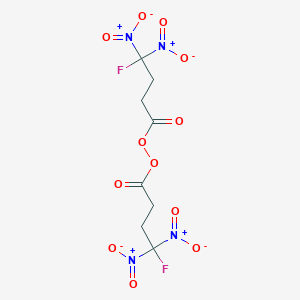
![N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide](/img/structure/B96739.png)
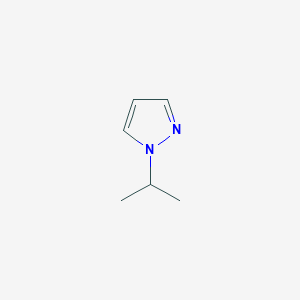
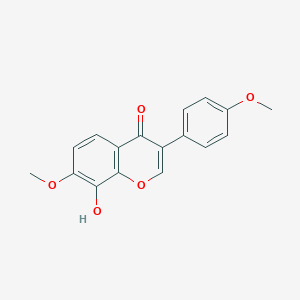
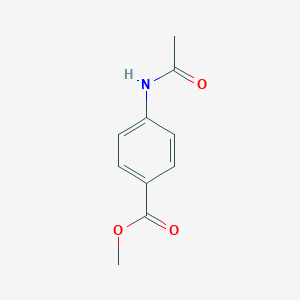
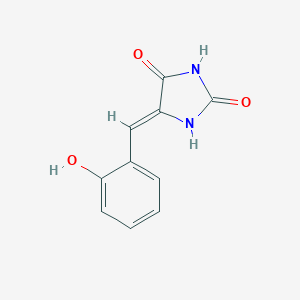
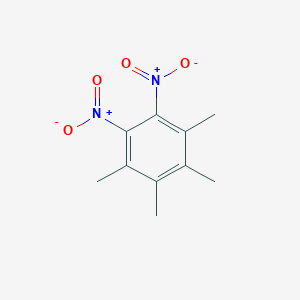
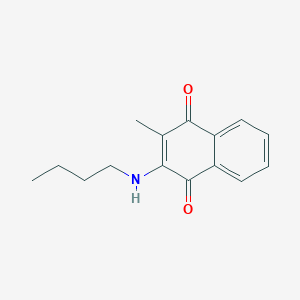
![5-Ethylbicyclo[2.2.1]hept-2-ene](/img/structure/B96753.png)
